3(2h)-Benzofuranone, 2-benzoyl-2-hydroxy-
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Overview
Description
2-Benzoyl-2-hydroxybenzofuran-3(2H)-one is an organic compound belonging to the benzofuran family It is characterized by a benzoyl group attached to a hydroxybenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-2-hydroxybenzofuran-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as salicylaldehyde and benzoyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Benzoyl-2-hydroxybenzofuran-3(2H)-one.
Industrial Production Methods
In an industrial setting, the production of 2-Benzoyl-2-hydroxybenzofuran-3(2H)-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also incorporate advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-2-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, resulting in different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
2-Benzoyl-2-hydroxybenzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Benzoyl-2-hydroxybenzofuran-3(2H)-one involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression by binding to DNA or interfering with transcription factors.
Cell Signaling: Affecting cell signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzofuran: Lacks the benzoyl group, resulting in different chemical properties and reactivity.
2-Benzoylbenzofuran: Lacks the hydroxy group, affecting its solubility and biological activity.
3-Benzoyl-2-hydroxybenzofuran:
Uniqueness
2-Benzoyl-2-hydroxybenzofuran-3(2H)-one is unique due to the presence of both benzoyl and hydroxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54756-24-0 |
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Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-benzoyl-2-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O4/c16-13(10-6-2-1-3-7-10)15(18)14(17)11-8-4-5-9-12(11)19-15/h1-9,18H |
InChI Key |
ZSNAQKHFOTVTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2(C(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
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